molecular formula C16H12FNO3 B569103 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone CAS No. 1256037-41-8

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone

Cat. No. B569103
CAS RN: 1256037-41-8
M. Wt: 285.274
InChI Key: KCVJMDUIINBSFV-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone” is likely to be an organic compound containing a quinolinone structure, which is a type of heterocyclic compound. The presence of a fluorophenyl group indicates that it has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached. The hydroxy and methoxy groups suggest the presence of alcohol and ether functionalities, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. It might involve reactions like nucleophilic aromatic substitution (for introducing the fluorine atom), etherification (for introducing the methoxy group), and perhaps a cyclization step to form the quinolinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, a phenyl ring with a fluorine atom, and hydroxy and methoxy groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine and confirm the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluorine atom on the phenyl ring might be susceptible to nucleophilic aromatic substitution. The hydroxy and methoxy groups might be involved in reactions like etherification or esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar hydroxy and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including compounds structurally related to 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, have been extensively studied for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion, attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The inclusion of polar substituents like hydroxyl (–OH) and methoxy (–OMe) enhances their adsorption and complex formation capabilities, showcasing their potential in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Profile

Quinolones and their derivatives also hold a significant place in pharmacology, with a wide array of biological activities being attributed to these compounds. They have been utilized in the design of biologically active compounds, displaying antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This broad pharmacological profile emphasizes the role of quinolones as a crucial tool in medicinal chemistry for developing new therapeutic agents, potentially including 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone derivatives (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Antimicrobial Applications

The quinoline nucleus, part of the structural framework of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone, is recognized for its antimicrobial efficacy. Quinolones have been pivotal in treating various bacterial infections due to their ability to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. Such compounds have been employed against both Gram-positive and Gram-negative bacteria, highlighting their importance in addressing antibiotic resistance and developing new antibacterial therapies (Da Silva et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it might interact with biological targets like enzymes or receptors. The fluorophenyl group, for instance, is a common feature in many pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its synthesis in more detail, or investigating its behavior in various chemical reactions .

properties

IUPAC Name

2-(3-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVJMDUIINBSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone

CAS RN

1256037-41-8
Record name Dephosphorylated CVM-1118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-FLUOROPHENYL)-5-HYDROXY-6-METHOXY-4(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NQ8L8BAV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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